2-Amino-3-cyclopropoxyisonicotinonitrile
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Overview
Description
2-Amino-3-cyclopropoxyisonicotinonitrile is a chemical compound that belongs to the class of isonicotinonitriles This compound is characterized by the presence of an amino group, a cyclopropoxy group, and a nitrile group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-cyclopropoxyisonicotinonitrile typically involves multicomponent reactions. One common method is the reaction of an aldehyde, malononitrile, and a substituted acetophenone in the presence of ammonium acetate . This reaction is often catalyzed by various catalysts such as Cu@imineZCMNPs, nicotinium methane sulfonate, or CoFe2O4@SiO2-SO3H MNPs . The reaction conditions usually involve heating the mixture to a specific temperature, often around 80°C, to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized catalysts to ensure high yields and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming increasingly common in industrial processes .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-cyclopropoxyisonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and cyclopropoxy groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2-Amino-3-cyclopropoxyisonicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Mechanism of Action
The mechanism of action of 2-Amino-3-cyclopropoxyisonicotinonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4H-pyran derivatives: These compounds share a similar structure and are known for their diverse biological activities.
2-Amino-3-cyano pyridines: These compounds have significant pharmaceutical and biological activities, including IKK-β inhibitors and A2A adenosine receptor antagonists.
Uniqueness
2-Amino-3-cyclopropoxyisonicotinonitrile is unique due to the presence of the cyclopropoxy group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C9H9N3O |
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Molecular Weight |
175.19 g/mol |
IUPAC Name |
2-amino-3-cyclopropyloxypyridine-4-carbonitrile |
InChI |
InChI=1S/C9H9N3O/c10-5-6-3-4-12-9(11)8(6)13-7-1-2-7/h3-4,7H,1-2H2,(H2,11,12) |
InChI Key |
LXLKVSGEGNQQPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CN=C2N)C#N |
Origin of Product |
United States |
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